N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

Catalog No.
S548101
CAS No.
476159-98-5
M.F
C23H27ClN4O3
M. Wt
442.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methy...

CAS Number

476159-98-5

Product Name

N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

Molecular Formula

C23H27ClN4O3

Molecular Weight

442.9 g/mol

InChI

InChI=1S/C23H27ClN4O3/c1-28-8-6-15(7-9-28)13-31-22-12-19-17(11-21(22)30-3)23(26-14-25-19)27-20-10-16(29-2)4-5-18(20)24/h4-5,10-12,14-15H,6-9,13H2,1-3H3,(H,25,26,27)

InChI Key

WPOXAFXHRJYEIC-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZM475271, N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC

Description

The exact mass of the compound N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine is 442.17717 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Structure Analysis

The compound belongs to the class of quinazolinones. Its structure features a quinazoline core, a bicyclic ring system containing nitrogen atoms. Key features include:

  • A chlorine atom (Cl) attached to the second position and a methoxy group (OCH3) at the fifth position of the phenyl ring.
  • Two methoxy groups (OCH3) at the sixth and seventh positions of the quinazoline core.
  • A (1-methylpiperidin-4-yl)methoxy group linked to the seventh position of the quinazoline core through a methoxy bridge.
  • An amine group (NH2) at the fourth position of the quinazoline core.

The presence of these functional groups might influence the compound's solubility, reactivity, and potential for biological interactions [].


Chemical Reactions Analysis

Specific information on the synthesis or reactions of this particular compound is not currently available in scientific literature []. However, quinazolinones can be synthesized through various methods, including cyclization reactions and condensation reactions [].

Due to the lack of information on the specific function of this compound, a mechanism of action cannot be elucidated at this time []. However, quinazolinones exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antibacterial properties [].

Safety information on N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine is not presently available in scientific literature []. However, as with many organic compounds, it is advisable to handle it with care, following general laboratory safety practices.

  • Search Results: A search of scientific databases like PubMed and Google Scholar using the full chemical name yields no published research articles specifically focused on this compound.
  • Patent Literature: There's a possibility that this compound might be described in patent applications, which can sometimes disclose novel chemical structures before they are published in the academic literature. However, patent databases require a paid subscription to access the full text of filings.

Moving Forward

  • Chemical Similarity Search: Given the lack of specific research on this compound, a scientific investigation might involve identifying similar structures with known biological activities. Databases like PubChem () allow for structure similarity searches, which could lead to related compounds with documented research.
  • Future Research: It's possible that this compound is under development by a pharmaceutical company and not yet publically disclosed. If this compound becomes commercially available or appears in future scientific publications, more details regarding its properties and potential applications will become available.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Exact Mass

442.17717

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0361Z8214O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Src Kinase Inhibitor M475271 is an inhibitor of Src tyrosine kinase, with potential antineoplastic activity. Upon administration, Src kinase inhibitor M-475271 targets and binds to Src kinase. This inhibits Src-mediated signaling and the proliferation of tumor cells overexpressing Src. Src tyrosine kinase, a non-receptor tyrosine kinase upregulated in many tumor cell types, plays an important role in tumor cell proliferation, motility, invasiveness and survival.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

476159-98-5

Wikipedia

M-475271

Dates

Modify: 2023-08-15
1: Ischenko I, Seeliger H, Camaj P, Kleespies A, Guba M, Eichhorn ME, Jauch KW, Bruns CJ. Src tyrosine kinase inhibition suppresses lymphangiogenesis in vitro and in vivo. Curr Cancer Drug Targets. 2010 Aug;10(5):546-53. PubMed PMID: 20370688.
2: Ischenko I, Guba M, Yezhelyev M, Papyan A, Schmid G, Green T, Fennell M, Jauch KW, Bruns CJ. Effect of Src kinase inhibition on metastasis and tumor angiogenesis in human pancreatic cancer. Angiogenesis. 2007;10(3):167-82. Epub 2007 May 8. PubMed PMID: 17486419.
3: Yezhelyev MV, Koehl G, Guba M, Brabletz T, Jauch KW, Ryan A, Barge A, Green T, Fennell M, Bruns CJ. Inhibition of SRC tyrosine kinase as treatment for human pancreatic cancer growing orthotopically in nude mice. Clin Cancer Res. 2004 Dec 1;10(23):8028-36. PubMed PMID: 15585638.

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